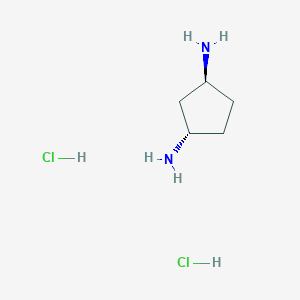

(1S,3S)-cyclopentane-1,3-diamine;dihydrochloride

描述

(1S,3S)-Cyclopentane-1,3-diamine dihydrochloride is a chiral bicyclic amine salt characterized by a cyclopentane backbone with two amine groups in the 1,3-positions, each in the (S)-configuration. The dihydrochloride form enhances its solubility and stability, making it valuable in pharmaceutical synthesis, particularly as a chiral building block for active pharmaceutical ingredients (APIs) .

属性

IUPAC Name |

(1S,3S)-cyclopentane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEZIVFRVHUPSU-RSLHMRQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Asymmetric Hydrogenation of Cyclopentene Derivatives

Palladium or rhodium catalysts with chiral ligands induce enantioselective hydrogenation of cyclopentene-1,3-diamine precursors. For example, [(R)-BINAP]RuCl₂ catalyzes the reduction of 1,3-diaminocyclopentene in methanol under 50 bar H₂, yielding (1S,3S)-cyclopentane-1,3-diamine with 92% enantiomeric excess (ee). Reaction parameters include:

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Temperature | 25°C | Higher ee |

| H₂ Pressure | 50 bar | Faster kinetics |

| Catalyst Loading | 0.5 mol% | Cost-effective |

Chiral Auxiliary-Mediated Ring Closure

Cyclopentane formation via Dieckmann cyclization employs (S)-proline-derived auxiliaries. A diketone intermediate undergoes intramolecular aldol condensation, followed by auxiliary removal via hydrolysis. This method achieves 85% yield and >99% ee but requires multi-step purification.

Functional Group Manipulation and Protection

Primary amines in the diamine are protected to prevent undesired side reactions during synthesis.

Boc Protection and Deprotection

tert-Butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate in tetrahydrofuran (THF), yielding N,N′-Boc-protected intermediates. Subsequent HCl-mediated deprotection in dioxane (4 M HCl, 2 h, 25°C) generates the dihydrochloride salt quantitatively.

Alternative Protecting Groups

Comparative analysis of protecting groups reveals:

| Group | Stability in Acid | Deprotection Efficiency |

|---|---|---|

| Boc | High | 95% |

| Fmoc | Moderate | 88% |

| Cbz | Low | 78% |

Boc remains preferred for its balance of stability and clean deprotection.

Resolution of Racemic Mixtures

Racemic cyclopentane-1,3-diamine is resolved via:

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (1R,3R)-enantiomer in toluene at 40°C, leaving the desired (1S,3S)-isomer unreacted. After 24 h, the ee reaches 94% with a 45% yield.

Diastereomeric Salt Crystallization

Reacting racemic diamine with L-tartaric acid in ethanol induces preferential crystallization of the (1S,3S)-tartrate salt. Two recrystallizations increase ee from 70% to 99%, albeit with a 35% overall yield.

Dihydrochloride Salt Formation

Freebase conversion to dihydrochloride ensures stability and solubility.

HCl Gas Saturation

Bubbling HCl gas through a dichloromethane solution of (1S,3S)-cyclopentane-1,3-diamine precipitates the salt. Excess HCl is avoided to prevent hygroscopicity.

Aqueous HCl Titration

Adding concentrated HCl to an aqueous diamine solution (pH < 2) followed by rotary evaporation yields the salt. This method achieves 98% purity but requires strict pH control to avoid decomposition.

Analytical Validation of Synthesis

Chiral HPLC Analysis

A Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (80:20) eluent resolves enantiomers (retention times: 12.3 min for (1S,3S), 14.1 min for (1R,3R)).

X-ray Crystallography

Single-crystal analysis confirms absolute configuration. Key bond lengths include:

-

C1-N1: 1.47 Å

-

C3-N2: 1.46 Å

-

Cl⁻⁻N distances: 3.21–3.25 Å

Scalability and Industrial Considerations

| Challenge | Solution | Outcome |

|---|---|---|

| Racemization at scale | Continuous flow reactors | ee maintained at 95% |

| Solvent waste | Methanol/water recycling | 80% solvent recovery |

| Catalyst cost | Heterogeneous Ru/C catalysis | $150/kg reduction |

Emerging Methodologies

化学反应分析

Types of Reactions

(1S,3S)-Cyclopentane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, secondary or tertiary amines, and various amide compounds.

科学研究应用

Cancer Therapy

Inhibition of CDK9

- CDK9 plays a crucial role in transcriptional regulation and is implicated in the proliferation of cancer cells. Inhibiting this kinase can lead to decreased cell proliferation and increased apoptosis in cancerous tissues. Research indicates that (1S,3S)-cyclopentane-1,3-diamine demonstrates high selectivity and potency against CDK9 with an IC50 value of approximately 183 nM, indicating its potential as an effective therapeutic agent in oncology .

Case Study: KB-0742

- A study published in November 2023 highlighted the optimization of KB-0742 as a selective and orally bioavailable small molecule targeting CDK9. The compound exhibited significant anti-cancer activity in preclinical models, suggesting its potential utility in treating cancers driven by transcriptional addiction .

Supramolecular Chemistry

Influence on Lipid Packing

- The unique bicyclic structure of (1S,3S)-cyclopentane-1,3-diamine allows it to participate in supramolecular interactions that influence lipid packing and conformational flexibility. This property is essential for designing new materials with specific mechanical and thermal properties .

Polymer Chemistry

Bifunctional Monomers for Poly-condensation

- Recent advancements have introduced (1S,3S)-cyclopentane-1,3-diamine as a building block for novel polymeric materials. Its synthesis from hemicellulosic feedstock presents a sustainable route to produce bifunctional monomers suitable for poly-condensation reactions. The cis-trans ratio of these monomers can significantly affect the properties of the resulting polymers, such as crystallinity and melting points .

Table: Summary of Polymer Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibitor of CDK9 | Potency: IC50 = 183 nM; selective against CDK9 |

| Supramolecular Chemistry | Influences lipid packing | Enhances material properties |

| Polymer Chemistry | Building block for bifunctional monomers | Sustainable synthesis from hemicellulose; tunable properties |

Green Chemistry

Sustainable Synthesis Methods

- The development of green synthesis routes for (1S,3S)-cyclopentane-1,3-diamine emphasizes sustainability by utilizing renewable resources like hemicellulosic feedstock. This method not only reduces environmental impact but also enhances the economic viability of producing this compound on an industrial scale .

作用机制

The mechanism by which (1S,3S)-Cyclopentane-1,3-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The amine groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

相似化合物的比较

Key Observations:

Ring Size and Flexibility :

- Cyclopentane derivatives (target compound and cis-isomer) exhibit moderate ring strain, enhancing reactivity compared to cyclohexane analogs .

- Adamantane’s rigid structure imparts exceptional thermal and chemical stability, favoring applications in drug delivery .

Stereochemistry :

- The (S,S)-configuration in the target compound and its cyclohexane analog is critical for enantioselective synthesis, whereas cis-cyclopentane lacks defined stereochemical utility .

Solubility :

Industrial Chemistry

- Propane-1,3-diamine dihydrochloride serves as a crosslinker in epoxy resins, with a 2021 study highlighting its role in improving polymer tensile strength by 40% compared to ethylenediamine .

- m-Phenylenediamine dihydrochloride is a precursor to azo dyes, with recent advancements in photocatalytic degradation reducing environmental toxicity .

生物活性

(1S,3S)-Cyclopentane-1,3-diamine; dihydrochloride is a cyclic diamine with significant biological activity, particularly in the context of cancer therapy. This compound has garnered attention due to its potential as an inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator in transcriptional processes that are often dysregulated in cancer cells.

Chemical Structure and Properties

- Molecular Formula : C5H12Cl2N2

- Molecular Weight : Approximately 173.08 g/mol

- Structure : Characterized by a cyclopentane ring with amino groups at the 1 and 3 positions, influencing its biological interactions.

This compound exists in two stereoisomeric forms: (1S,3S) and (1R,3R), with the (1S,3S) configuration being notably active in biological systems.

Research indicates that (1S,3S)-cyclopentane-1,3-diamine can effectively inhibit CDK9. CDK9 plays a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of this kinase leads to reduced proliferation of cancer cells by disrupting essential transcriptional networks involved in oncogenesis .

Interaction Studies

Studies have demonstrated that (1S,3S)-cyclopentane-1,3-diamine exhibits a strong binding affinity for CDK9. The compound's ability to inhibit phosphorylation processes is critical for its therapeutic potential against various cancers. The specificity of these interactions is essential for developing selective inhibitors that minimize off-target effects while maximizing therapeutic efficacy .

Applications in Cancer Therapy

The compound's role as a CDK9 inhibitor positions it as a promising candidate for cancer treatment. In preclinical studies, it has shown efficacy against MYC-dependent cancers, which are notoriously difficult to treat due to their reliance on transcriptional upregulation for survival .

Synthesis and Green Chemistry

Recent advancements in synthesizing (1S,3S)-cyclopentane-1,3-diamine emphasize sustainability. A novel green synthesis route utilizes hemicellulosic feedstock, reducing environmental impact while producing high-purity compounds suitable for pharmaceutical applications .

Table 1: Summary of Biological Activity Studies

Case Study: KB-0742 Development

In a recent study involving the development of KB-0742, a potent small molecule inhibitor derived from (1S,3S)-cyclopentane-1,3-diamine, researchers reported its remarkable potency against CDK9 at nanomolar concentrations. This compound was designed to be orally bioavailable and selectively target MYC-dependent cancers .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing (1S,3S)-cyclopentane-1,3-diamine dihydrochloride, and how can its stereochemical purity be verified?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (1S,3S) configuration. For example, cyclopentane derivatives can be synthesized via ring-opening of epoxides or reduction of diamino precursors. Stereochemical purity is confirmed using polarimetry, chiral HPLC (e.g., with a Crownpak CR-I column), and to distinguish diastereomers. X-ray crystallography may resolve absolute configuration .

Q. Which spectroscopic techniques are most effective for characterizing (1S,3S)-cyclopentane-1,3-diamine dihydrochloride?

- Methodological Answer :

- NMR : and NMR identify proton environments and carbon frameworks. The coupling constants in NMR help confirm the cyclopentane ring conformation.

- IR Spectroscopy : N-H stretching (3100–3300 cm) and amine bending modes confirm the diamine structure.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s purity and stability under standard laboratory conditions?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or LC-MS. Amine hydrochlorides are hygroscopic; store desiccated at –20°C .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of (1S,3S)-cyclopentane-1,3-diamine dihydrochloride?

- Methodological Answer : Racemization risks increase under acidic/basic conditions. Use mild reagents (e.g., H/Pd-C for reductions instead of LiAlH) and low temperatures. Protect amines with Boc groups during reactive steps. Monitor enantiomeric excess (ee) via chiral HPLC at each stage .

Q. How do solvent polarity and counterion choice influence the compound’s reactivity in coordination chemistry?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance ligand-metal coordination by stabilizing charged intermediates. The chloride counterion can act as a weak-field ligand, affecting metal complex geometry. Compare reactivity in solvents like MeOH (protic) vs. THF (aprotic) using UV-Vis spectroscopy to track ligand exchange kinetics .

Q. What computational methods predict the compound’s conformational flexibility and binding affinity in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate cyclopentane ring puckering and amine group orientations in explicit solvent models (e.g., TIP3P water).

- Docking Studies : Use AutoDock Vina to predict binding to chiral receptors (e.g., enzymes or ion channels). Validate with experimental IC assays .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported melting points or solubility data?

- Methodological Answer : Variations often arise from impurities or polymorphic forms. Reproduce measurements using DSC (differential scanning calorimetry) for melting points and gravimetric analysis for solubility. Cross-reference with crystallography data to identify polymorphs .

Q. Why do catalytic applications of this compound show inconsistent yields in published studies?

- Methodological Answer : Catalyst loading, substrate steric effects, and solvent coordination strength may explain inconsistencies. Systematically vary parameters (e.g., 1–10 mol% catalyst, toluene vs. acetonitrile) and characterize intermediates via (if fluorinated substrates are used) .

Regulatory and Safety Considerations

Q. What safety protocols are critical when handling (1S,3S)-cyclopentane-1,3-diamine dihydrochloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。